

Technical Guide: Solubility of Methyl 5-chloro-2-methoxybenzoate in Organic Solvents

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Compound of Interest

Compound Name: Methyl 5-chloro-2-methoxybenzoate

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Introduction

Methyl 5-chloro-2-methoxybenzoate is a chemical intermediate with applications in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and quality control. This technical guide provides a summary of the available physicochemical properties of **methyl 5-chloro-2-methoxybenzoate**, a qualitative discussion of its expected solubility based on its molecular structure, and a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

While specific quantitative solubility data for **methyl 5-chloro-2-methoxybenzoate** in various organic solvents is not extensively documented in publicly available literature, a summary of its key physicochemical properties is presented below. These properties can help in predicting its general solubility behavior.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ ClO ₃	[2][3][4]
Molecular Weight	200.62 g/mol	[2][3][4]
Appearance	Colorless to pale yellow liquid or white to light yellow crystal powder	[1]
Melting Point	150-152 °C (for crystalline solid)	[1]
Boiling Point	235-240 °C (lit.)	[1]
Density	1.259 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.5466 (lit.)	[1]
XLogP3	3.4	[2]

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like".^[5] The molecular structure of **methyl 5-chloro-2-methoxybenzoate**, which includes a polar ester group and a largely nonpolar aromatic ring with chloro and methoxy substituents, suggests a nuanced solubility profile.

- Polar Solvents:** The ester and methoxy groups can participate in dipole-dipole interactions and potentially form hydrogen bonds with protic solvents.^{[6][7][8]} Therefore, some solubility in polar organic solvents like short-chain alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone) is expected. However, the presence of the nonpolar benzene ring and the chloro substituent will limit its solubility in highly polar solvents like water.
- Nonpolar Solvents:** The aromatic ring and the chloro group contribute to the nonpolar character of the molecule. This suggests good solubility in nonpolar solvents such as toluene, hexane, and diethyl ether, where dispersion forces are the primary intermolecular interactions.

- Solvents of Intermediate Polarity: Solvents like dichloromethane and ethyl acetate, which have both polar and nonpolar characteristics, are likely to be effective solvents for **methyl 5-chloro-2-methoxybenzoate**.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of **methyl 5-chloro-2-methoxybenzoate** in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

- **Methyl 5-chloro-2-methoxybenzoate** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **methyl 5-chloro-2-methoxybenzoate** to a series of vials.
 - Add a known volume of the selected organic solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid.
- Quantification:
 - Accurately weigh the filtered solution.
 - Dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **methyl 5-chloro-2-methoxybenzoate**. A pre-established calibration curve is required for this step.

3. Data Analysis:

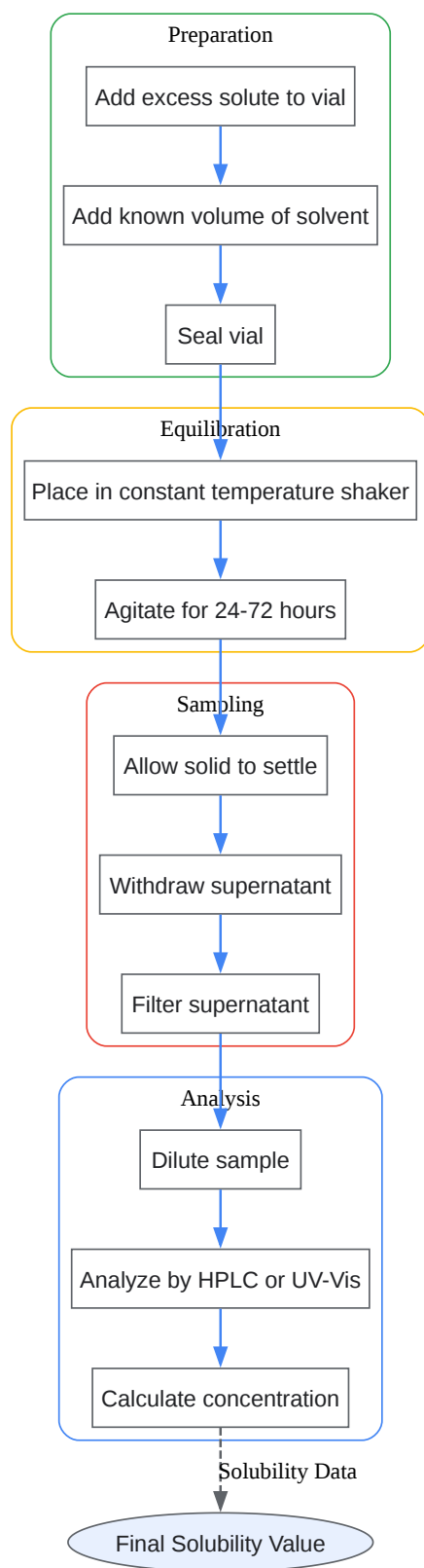
The solubility can be expressed in various units, such as g/100 mL or mol/L.

- To calculate solubility in g/100 mL:
 - $\text{Solubility} = (\text{Concentration from analysis} \times \text{Dilution factor} \times \text{Volume of solvent}) / 100$

- To calculate molar solubility (mol/L):
 - $\text{Molar Solubility} = (\text{Solubility in g/L}) / \text{Molecular Weight of methyl 5-chloro-2-methoxybenzoate}$

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.



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Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for **methyl 5-chloro-2-methoxybenzoate** is not readily available, its structural features suggest it is likely soluble in a range of common organic solvents of low to intermediate polarity. For researchers and drug development professionals requiring precise solubility data, the provided experimental protocol offers a robust method for its determination. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

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